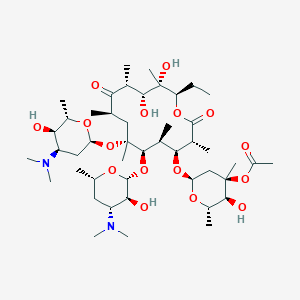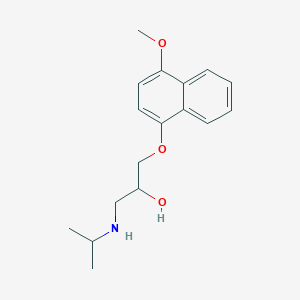
1,2-Dilinoleoylglycerol
Overview
Description
1,2-Dilinoleoylglycerol is a diacylglycerol compound composed of two linoleic acid chains esterified to a glycerol backbone at the 1 and 2 positions. It is a colorless to pale yellow oily liquid that is soluble in organic solvents but insoluble in water . This compound is derived from the esterification of glycerol with linoleic acid and is commonly found in various biological systems, including rat liver mitochondria and spinach chloroplast membranes .
Mechanism of Action
Target of Action
1,2-Dilinoleoylglycerol, also known as Glyceryl Dilinoleate, is a specific type of diacylglycerol (DAG) that plays a crucial role in lipid metabolism . It is a lipid molecule composed of two linoleic acid chains esterified to a glycerol backbone at the 1 and 2 positions . It is naturally found in various plant and animal tissues and is involved in various biological processes . It is known to act as an immunostimulant .
Mode of Action
As a type of diacylglycerol, it is known to play a crucial role in lipid metabolism . Diacylglycerols are important intermediates in the synthesis and degradation of triglycerides and phospholipids, and they also serve as secondary messengers in cellular signal transduction pathways .
Biochemical Pathways
This compound is a component of phosphatidic acid in rat liver mitochondria and in spinach chloroplast membranes . Phosphatidic acid is a critical intermediate in the biosynthesis of many other lipids. The conversion of diacylglycerols like this compound to phosphatidic acid and vice versa is a central reaction in lipid metabolism .
Result of Action
The primary result of the action of this compound is its role as an immunostimulant . This suggests that it may enhance the body’s immune response, potentially aiding in the defense against pathogens.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature can affect the stability of the compound . It is also soluble in organic solvents but insoluble in water , which can influence its distribution and availability in different environments within the body.
Biochemical Analysis
Biochemical Properties
1,2-Dilinoleoylglycerol interacts with various enzymes, proteins, and other biomolecules. It plays a significant role in the activation of protein kinase C (PKC), a family of enzymes that are pivotal in regulating the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues on these proteins . By studying this compound, researchers can gain insights into the complex lipid signaling networks that affect a wide range of cellular processes, including those related to cell growth, differentiation, and adaptation to environmental changes .
Cellular Effects
The presence and concentration of this compound in cellular systems can influence various signaling pathways, notably those involved in energy balance and cellular response to external stimuli . It has been found to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its role in the activation of protein kinase C (PKC) is particularly noteworthy .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels . Detailed information about these interactions and effects is currently limited.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dilinoleoylglycerol is typically synthesized through the esterification of glycerol with linoleic acid. This reaction is catalyzed by an acid or base catalyst under controlled temperature and pressure conditions . The reaction involves heating glycerol and linoleic acid in the presence of a catalyst, such as sulfuric acid or sodium hydroxide, to form the ester bonds.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of palm oil deodorizer distillate as a source of linoleic acid . The distillate is subjected to esterification with glycerol under optimized conditions to maximize yield and purity. The process may include steps such as purification and distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dilinoleoylglycerol undergoes various chemical reactions, including:
Oxidation: The linoleic acid chains can undergo oxidation, leading to the formation of hydroperoxides and other oxidative products.
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of glycerol and linoleic acid.
Transesterification: This reaction involves the exchange of ester groups with alcohols, leading to the formation of different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.
Transesterification: Methanol or ethanol in the presence of a catalyst like sodium methoxide is commonly used.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Glycerol and linoleic acid.
Transesterification: Methyl or ethyl esters of linoleic acid.
Scientific Research Applications
1,2-Dilinoleoylglycerol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study lipid oxidation and esterification reactions.
Biology: Investigated for its role in cellular signaling pathways and membrane structure.
Medicine: Explored as a potential biomarker for predicting preeclampsia in early pregnancy.
Industry: Utilized in the production of bio-based lubricants and surfactants due to its amphiphilic nature.
Comparison with Similar Compounds
Similar Compounds
1,3-Dilinoleoylglycerol: Similar structure but with linoleic acid chains esterified at the 1 and 3 positions.
1,2-Dioleoylglycerol: Contains oleic acid chains instead of linoleic acid.
1,2-Dipalmitoylglycerol: Contains palmitic acid chains instead of linoleic acid.
Uniqueness
1,2-Dilinoleoylglycerol is unique due to its specific esterification pattern and the presence of linoleic acid chains, which confer distinct biochemical properties. Its role in cellular signaling and potential as a biomarker for preeclampsia highlight its importance in both research and clinical applications .
Properties
CAS No. |
2442-62-8 |
|---|---|
Molecular Formula |
C39H68O5 |
Molecular Weight |
617.0 g/mol |
IUPAC Name |
(3-hydroxy-2-octadeca-9,12-dienoyloxypropyl) octadeca-9,12-dienoate |
InChI |
InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37,40H,3-10,15-16,21-36H2,1-2H3 |
InChI Key |
MQGBAQLIFKSMEM-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC |
Key on ui other cas no. |
30606-27-0 2442-62-8 |
Synonyms |
(9Z,12Z)-9,12-Octadecadienoic Acid 1,1’-[1-(Hydroxymethyl)-1,2-ethanediyl]ester; 1,2-Dilinolein |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the analytical methods used to detect and quantify Glyceryl dilinoleate in food products like milk?
A1: A recent study demonstrated a novel method for determining Glyceryl dilinoleate (along with Glyceryl 1,3-dipalmitate and Glyceryl 1,3-distearate) in milk using ultra-performance liquid chromatography—evaporative light scattering detection (UPLC-ELSD). [] This method showed good linearity, low detection limits, and acceptable recoveries, making it suitable for analyzing these compounds in milk. []
Q2: Does Glyceryl dilinoleate possess any biological activity?
A2: While Glyceryl dilinoleate itself is primarily known as a food additive and emulsifier, its structural isomer, 1,2-Dilinoleoylglycerol, exhibits biological activity. Research suggests that this compound acts as a substrate for pancreatic lipase, an enzyme crucial for fat digestion. [, ] It is also involved in cellular signaling pathways, particularly in relation to protein kinase C (PKC). []
Q3: How does the structure of this compound influence its interaction with pancreatic lipase?
A3: The structure of this compound, with its two linoleic acid chains at the 1 and 2 positions of the glycerol backbone, makes it a specific substrate for pancreatic lipase. [] This enzyme preferentially hydrolyzes fatty acids at the 1 and 3 positions of triglycerides. [] Therefore, the specific arrangement of fatty acids in this compound allows it to be recognized and cleaved by pancreatic lipase.
Q4: Are there any alternatives to Glyceryl dilinoleate as an emulsifier in food and cosmetic products?
A4: Several alternatives to Glyceryl dilinoleate exist, including other diglycerides like Glyceryl diisostearate and Glyceryl distearate, as well as different classes of emulsifiers like polysorbates and sucrose esters. [] The choice of emulsifier depends on factors such as the desired texture, stability, and intended application of the product.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


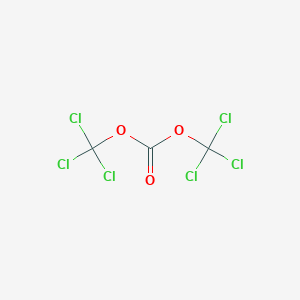
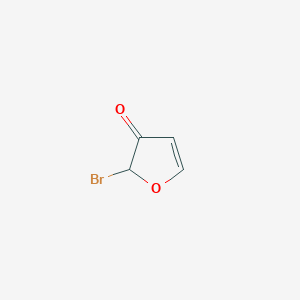
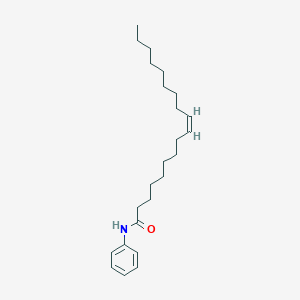
![4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid](/img/structure/B27553.png)
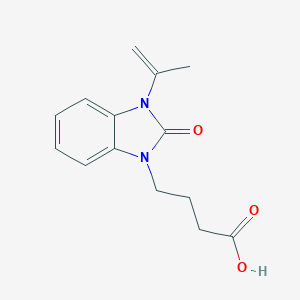

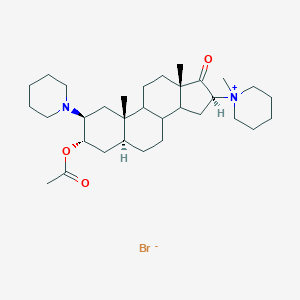
![N-[(1R,2R)-2-[[(1R)-1-(1-Naphthyl)ethyl]amino]cyclohexyl]-4-nitrobenzenesulfonamide](/img/structure/B27559.png)
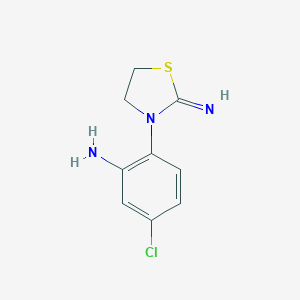
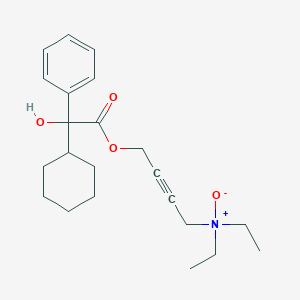
![Phenyl [4-(2-formylhydrazinyl)phenyl]carbamate](/img/structure/B27574.png)

